molecular formula C6H12ClF2N B2966692 5,5-Difluoro-2-methylpiperidine hydrochloride CAS No. 1780950-86-8

5,5-Difluoro-2-methylpiperidine hydrochloride

Cat. No.: B2966692
CAS No.: 1780950-86-8
M. Wt: 171.62
InChI Key: LUUKLHBQIJVQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoro-2-methylpiperidine hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClF2N. It is characterized by the presence of two fluorine atoms and one methyl group attached to a piperidine ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-methylpiperidine hydrochloride typically involves the fluorination of 2-methylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions on the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce the corresponding amines .

Scientific Research Applications

5,5-Difluoro-2-methylpiperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-methylpiperidine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group on the piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5,5-difluoro-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5-2-3-6(7,8)4-9-5;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKLHBQIJVQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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